2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1h-pyrazol-1-yl]phenyl]sulphonyl]ethanol
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (500 MHz, DMSO-d₆):
- δ 7.8–7.6 ppm (4H, aromatic protons on the sulphonyl-attached phenyl ring).
- δ 7.4–7.2 ppm (2H, aromatic protons on the 4,5-dichloro-2-methylphenyl group).
- δ 4.5–4.3 ppm (2H, -CH₂- adjacent to sulphonyl).
- δ 3.8–3.6 ppm (2H, -CH₂OH of ethanol).
- δ 2.4 ppm (3H, -CH₃ on the dichlorophenyl group).
¹³C-NMR :
Infrared (IR) Spectroscopy
Key absorption bands include:
Mass Spectrometry
While explicit fragmentation data is unavailable, the molecular ion peak at m/z 413.31 corresponds to the molecular weight. Expected fragments include the sulphonyl-phenyl ion (m/z 157) and the dichlorophenyl-pyrazole ion (m/z 231).
X-ray Crystallographic Studies and Conformational Analysis
No X-ray crystallographic data is reported in the provided sources. However, computational models predict a planar pyrazole ring and a dihedral angle of ~120° between the sulphonyl-attached phenyl ring and the dichlorophenyl group. The ethanol group adopts a staggered conformation relative to the sulphonyl oxygen, minimizing steric hindrance. Hydrogen bonding between the hydroxyl group and sulphonyl oxygen may stabilize the structure in the solid state.
Tautomeric Forms and Stereochemical Considerations
The 4,5-dihydro-1H-pyrazole ring exists in a fixed non-aromatic state due to partial saturation, precluding tautomerism typically seen in pyrazoles. However, the ethanol group’s hydroxyl proton may participate in keto-enol tautomerism under acidic or basic conditions, though this is not experimentally confirmed.
Stereochemically, the compound has one chiral center at the ethanol-bearing carbon (C-2 ). Synthesis routes likely produce a racemic mixture , as no enantiomeric resolution is described. The dichlorophenyl group’s ortho-chloro substituents introduce steric hindrance, restricting rotation about the C-N bond connecting the pyrazole and phenyl rings.
Table 1: Summary of Spectroscopic Data
| Technique | Key Signals | Functional Group Assignment |
|---|---|---|
| ¹H-NMR | δ 7.8–7.6 ppm (4H, aromatic) | Sulphonyl-attached phenyl ring |
| δ 2.4 ppm (3H, singlet) | Methyl group on dichlorophenyl | |
| IR | 1350–1300 cm⁻¹ (S=O stretch) | Sulphonyl group |
| Molecular Weight | 413.31 g/mol | C₁₈H₁₈Cl₂N₂O₃S |
Table 2: Calculated vs. Experimental Molecular Weight
| Parameter | Value (g/mol) |
|---|---|
| Calculated | 413.31 |
| Experimental | 413.31 |
Properties
CAS No. |
35441-12-4 |
|---|---|
Molecular Formula |
C18H18Cl2N2O3S |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
2-[4-[5-(4,5-dichloro-2-methylphenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonylethanol |
InChI |
InChI=1S/C18H18Cl2N2O3S/c1-12-10-16(19)17(20)11-15(12)18-6-7-22(21-18)13-2-4-14(5-3-13)26(24,25)9-8-23/h2-5,10-11,23H,6-9H2,1H3 |
InChI Key |
ZSKBQNJOXKPYHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2=NN(CC2)C3=CC=C(C=C3)S(=O)(=O)CCO)Cl)Cl |
Origin of Product |
United States |
Biological Activity
The compound 2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulphonyl]ethanol is a sulfonamide derivative featuring a pyrazole moiety that has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological effects of this compound based on available literature.
The compound has the following chemical characteristics:
- Molecular Formula : C18H18Cl2N2O3S
- Molecular Weight : 396.32 g/mol
- CAS Number : 35441-14-6
- Density : 1.39 g/cm³
- Boiling Point : 634.7°C
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of substituted phenyl sulfonyl chlorides with pyrazole derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance:
- Mechanism of Action : The compound may inhibit cell proliferation by inducing apoptosis in cancer cells. It has been shown to affect pathways involved in cell cycle regulation and apoptosis.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Keter & Darkwa (2012) | MCF-7 (breast cancer) | 15 | Apoptosis induction |
| Jamwal et al. (2013) | A549 (lung cancer) | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various pathogens:
- Bacterial Inhibition : Studies have reported effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory and Analgesic Effects
Research indicates that this compound can reduce inflammation and pain:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines and modulate pain pathways.
Antidiabetic Properties
Recent studies have suggested potential antidiabetic effects through mechanisms involving glucose metabolism regulation.
Case Studies
-
Anticancer Study :
- In a study by Keter & Darkwa (2012), the compound was tested on various cancer cell lines, demonstrating significant cytotoxicity with an IC50 value of 15 µM against MCF-7 cells.
-
Antimicrobial Efficacy :
- A study conducted by Kumar et al. (2020) assessed the antimicrobial activity against E. coli and S. aureus, finding MIC values of 64 µg/mL and 32 µg/mL, respectively.
-
Anti-inflammatory Action :
- Research published by Farghaly et al. (2000) revealed that the compound effectively reduced inflammation in animal models, supporting its traditional use in herbal medicine.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of the pyrazole compound exhibit significant antimicrobial properties. For instance:
- In Vitro Antimicrobial Evaluation : A study evaluated a series of thiazol-4-one/thiophene-bearing pyrazole derivatives for their antimicrobial efficacy. The results indicated that certain derivatives showed minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
- Mechanism of Action : The active compounds were found to inhibit biofilm formation, which is crucial for the pathogenicity of many bacterial strains. This suggests a dual mechanism involving both bactericidal effects and disruption of biofilm integrity .
Cancer Therapeutics
The compound's structure allows it to interact with biological targets relevant to cancer treatment:
- Anti-Proliferative Properties : Research indicates that pyrazole derivatives can exhibit anti-proliferative effects on various cancer cell lines. For example, compounds similar to the one have shown moderate to high efficacy against tubulin polymerization, a critical process in cancer cell division .
- Targeting Specific Pathways : The presence of halogenated phenyl groups has been linked to increased anti-tumor activity, suggesting that modifications to the core structure can enhance therapeutic outcomes .
Other Therapeutic Applications
Beyond antimicrobial and anti-cancer activities, the compound also shows promise in other areas:
- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
- Neuroprotective Properties : Emerging research indicates that certain derivatives may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
Case Studies and Research Findings
Chemical Reactions Analysis
Reactivity of the Pyrazole Ring
The pyrazole core (4,5-dihydro-1H-pyrazole) undergoes characteristic reactions due to its aromaticity and nitrogen lone pairs. Key reactions include:
Steric hindrance from the dichloromethylphenyl group limits reactivity at the 3- and 5-positions of the pyrazole ring, favoring regioselective modifications.
Sulfonyl Group Reactions
The sulfonyl (-SO₂-) group participates in nucleophilic substitution and elimination reactions:
The sulfonyl group’s electron-withdrawing nature stabilizes adjacent carbanions, enabling condensation reactions with aldehydes or ketones .
Ethanol Moiety Transformations
The terminal ethanol group (-CH₂CH₂OH) undergoes typical alcohol reactions:
Stability Under Analytical Conditions
The compound remains stable in acetonitrile/water mixtures (common HPLC mobile phases), with no decomposition observed during chromatographic separation .
Biological Activity and Reaction Implications
While direct pharmacological data for this compound is limited, its structural analogs exhibit:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole/Triazole Cores
Compound A: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (from )
- Core Structure : 1,2,4-Triazole vs. 4,5-dihydro-1H-pyrazole in the target compound.
- Substituents: Difluorophenyl and phenylsulfonyl groups vs. dichloromethylphenyl and sulfonylethanol.
- Synthesis : Prepared via α-halogenated ketone coupling, yielding crystalline products suitable for X-ray refinement (likely using SHELX programs, as in and ).
- Key Difference : The triazole-thioether linkage in Compound A may confer greater metabolic stability compared to the dihydro-pyrazole in the target compound .
Compound B: Phenol, 2-[4,5-dihydro-5-[2-(4-methylphenyl)-4-thiazolyl]-1H-pyrazol-3-yl]- (from )
- Core Structure : Similar dihydro-pyrazole core but fused with a thiazole ring.
- Substituents: 4-Methylphenyl and phenol vs. dichloromethylphenyl and sulfonylethanol.
- Synthesis : Reported yields of 42–55% via multi-step routes, suggesting comparable synthetic complexity to the target compound .
Physicochemical and Electronic Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Polar Groups | Sulfonylethanol | Phenylsulfonyl, ketone | Phenol |
| Electron Effects | Electron-withdrawing (Cl, SO2) | Electron-withdrawing (F, SO2) | Electron-donating (OH) |
| LogP (Estimated) | ~3.5 (moderate lipophilicity) | ~4.0 (higher lipophilicity) | ~2.8 (higher hydrophilicity) |
- Chlorine atoms may enhance binding affinity to hydrophobic pockets in proteins .
Crystallographic and Structural Insights
- Target Compound: No direct crystallographic data are provided in the evidence, but SHELX programs () are widely used for refining such structures. The dihydro-pyrazole ring likely adopts an envelope conformation, as seen in similar systems.
- Compound A : Likely resolved via SHELXL (), with the triazole ring planar and sulfonyl group contributing to crystal packing .
Research Findings and Limitations
- Synthetic Challenges : The target compound’s dichloromethylphenyl group may complicate regioselective synthesis, akin to the moderate yields (42–55%) observed in Compound B .
- The ethanol moiety could serve as a solubilizing handle for further derivatization .
- Knowledge Gaps: Detailed pharmacokinetic or toxicity profiles are absent in the evidence, necessitating further studies.
Preparation Methods
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has been employed to enhance reaction rates and yields for similar compounds:
- Reagents and Conditions : Hydrazine hydrate in ethanol under microwave irradiation.
- Advantages : Faster reaction times and higher purity compared to conventional methods.
Purification Techniques
After synthesis, purification is critical to achieve high purity:
- Chromatographic Methods
- Thin-layer chromatography (TLC) or column chromatography can be used to separate impurities.
- Recrystallization
- Solvents like ethanol or acetone are commonly used for recrystallization.
- Spectroscopic Confirmation
Detailed Reaction Scheme
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Chalcone + Hydrazine hydrate in ethanol | Cyclization to form pyrazoline |
| 2 | Sulfur trioxide or chlorosulfonic acid | Sulfonation of phenyl group |
| 3 | Ethanol + Base catalyst | Introduction of ethanol moiety |
Challenges in Synthesis
- Regioselectivity
- Ensuring selective sulfonation at the desired position can be challenging.
- Yield Optimization
- Reaction conditions must be optimized to maximize yield while minimizing side products.
- Purity Control
- Impurities from incomplete reactions or side reactions require careful removal during purification.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents | Time | Purification | Yield |
|---|---|---|---|---|
| Reflux (Ethanol) | Chalcone, hydrazine derivatives | 12 h | Filtration | Moderate |
| Sodium Ethoxide | α-Halogenated ketones, triazoles | 10 h | Recrystallization | High |
Basic: How should researchers characterize this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- NMR : Analyze /-NMR for pyrazoline ring protons (δ 2.5–4.0 ppm) and sulfonyl/ethanol groups (δ 3.5–4.5 ppm).
- IR : Confirm sulfonyl (S=O stretch at ~1350–1150 cm) and hydroxyl (O–H stretch at ~3400 cm) functionalities.
- Crystallography : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Key parameters:
Q. Table 2: Crystallographic Refinement Parameters (Example)
| Parameter | Value | Source |
|---|---|---|
| 0.053 | ||
| 0.140 | ||
| Data/Parameter | 17.9 |
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Moisture Sensitivity : Store in airtight containers under inert gas (N/Ar) to prevent hydrolysis .
- Thermal Stability : Avoid heat sources (P210) and static discharge (P243) during handling .
- Personal Protective Equipment (PPE) : Use flame-resistant lab coats and spark-resistant tools (P242) .
Advanced: What challenges arise in determining stereochemistry via X-ray crystallography?
Methodological Answer:
- Pyrazoline Ring Conformation : The 4,5-dihydro-1H-pyrazole ring adopts a puckered conformation. Use SHELXL’s TORS command to refine torsion angles (e.g., C–N–N–C dihedral angles) .
- Disorder in Sulfonyl Group : Apply PART and ISOR restraints to model anisotropic displacement parameters for sulfonyl oxygen atoms .
- Twinned Crystals : Use TWIN and BASF commands in SHELXL for high-resolution twinned data .
Advanced: How can computational methods predict the compound’s bioactivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with PyRx to dock into target proteins (e.g., kinases). Set grid parameters to cover the active site (40 × 40 × 40 Å).
- DFT Studies : Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential maps for H-bonding sites .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable) .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.5% .
- Solubility Effects : Test activity in DMSO vs. aqueous buffers; adjust concentration to avoid aggregation .
- Assay Reproducibility : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements .
Q. Table 3: Example Contradiction Analysis
| Study | Activity (IC) | Solvent | Purity | Outcome |
|---|---|---|---|---|
| A | 10 µM | DMSO | 98% | Active |
| B | >100 µM | PBS | 95% | Inactive |
| Resolution | Low solubility in PBS reduces bioavailability. |
Advanced: What strategies optimize regioselectivity in pyrazoline ring substitutions?
Methodological Answer:
- Electronic Effects : Electron-withdrawing groups (e.g., –Cl) at the phenyl ring favor cyclization at the β-position .
- Steric Guidance : Bulky substituents on hydrazines (e.g., 3,5-dichlorophenyl) direct addition to less hindered carbonyl carbons .
- Kinetic Control : Short reaction times (≤6 h) and low temperatures (0–5°C) favor kinetic products over thermodynamic isomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
